1H-Pyrrolo[3,2-B]pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-4-6-5(11-7)2-1-3-10-6/h1-4,11H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHNNPXTZCBOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736076 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853685-35-5 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 3,2 B Pyridine 2 Carboxamide
Retrosynthetic Analysis of the 1H-Pyrrolo[3,2-b]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core, a class of compounds known as 4-azaindoles, is a central challenge addressed by several strategic approaches. Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, highlights key bond disconnections that form the basis of synthetic routes.
A predominant strategy involves the construction of the five-membered pyrrole (B145914) ring onto a pre-existing, functionalized pyridine (B92270) skeleton. This approach leverages the well-established chemistry of pyridines. Named indole (B1671886) syntheses have been adapted for this purpose. The Batcho-Leimgruber and Lorenz syntheses are noted as being particularly effective for accessing the 4-azaindole (B1209526) core baranlab.org.
Modern synthetic methods often employ metal-catalyzed cross-coupling reactions to build key precursors. For instance, the Larock indole synthesis is effective for preparing 2,3-substituted 4-azaindoles baranlab.orgnih.gov. This pathway may involve a Sonogashira coupling of a terminal alkyne to a halo-aminopyridine, followed by a cyclization step to form the pyrrole ring nih.govorganic-chemistry.org. A retrosynthetic schematic for this common approach is shown below:
Figure 1: Retrosynthetic Approach for the 1H-Pyrrolo[3,2-b]pyridine Core This diagram illustrates a common disconnection strategy where the pyrrole ring is formed from a substituted aminopyridine precursor, often assembled via a Sonogashira cross-coupling reaction.
This modular approach allows for diversity in the final structure by varying the coupling partners.
Development of Novel Synthetic Routes to the 2-Carboxamide (B11827560) Moiety
The synthesis of the 2-carboxamide functional group typically proceeds from a pre-formed 1H-pyrrolo[3,2-b]pyridine core. A common pathway involves the introduction of a two-carbon substituent at the C2 position, which is then oxidized and converted to the amide.
One documented route to a direct precursor involves the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . This aldehyde can be readily oxidized to the corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid , using standard oxidizing agents. This carboxylic acid is the immediate precursor for the target carboxamide.
Amide Coupling Strategies for the 2-Carboxamide Linkage
The formation of the amide bond from 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and a desired amine is a critical transformation. This is achieved through the use of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. A variety of such reagents are available, each with specific applications and advantages.
The reaction can proceed by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. More commonly, one-pot procedures using dedicated coupling reagents are employed to avoid the isolation of the highly reactive intermediate. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
In the synthesis of the isomeric 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, propylphosphonic anhydride (B1165640) (T3P®) has been used effectively with a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). rsc.org This modern coupling agent is known for its high efficiency and the easy removal of byproducts, making it a strong candidate for the synthesis of the title compound.
Table 1: Common Amide Coupling Reagents A summary of frequently used reagents for the formation of amide bonds from carboxylic acids and amines.
| Reagent Class | Example Reagent(s) | Abbreviation | Typical Conditions |
|---|---|---|---|
| Carbodiimides | EDC, DCC | - | Often with an additive like HOBt or DMAP |
| Uronium/Guanidinium | HATU, HBTU | - | Base (e.g., DIPEA), aprotic solvent (e.g., DMF) |
| Phosphonium | PyBOP | - | Base (e.g., DIPEA), aprotic solvent (e.g., CH₂Cl₂) |
| Phosphonic Anhydride | Propylphosphonic anhydride | T3P® | Base (e.g., DIPEA), aprotic solvent (e.g., DMF) |
| Acyl Halide Formation | Thionyl Chloride, Oxalyl Chloride | - | Two-step process, often with a base like pyridine |
Functionalization of the Pyrrolo[3,2-b]pyridine Nitrogen Atoms
Modification of the 1H-pyrrolo[3,2-b]pyridine scaffold at its nitrogen atoms is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. The core contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The lone pair of the N1 nitrogen is part of the aromatic π-system, making it substantially less basic and nucleophilic than the N7 pyridine nitrogen, whose lone pair resides in an sp² orbital outside the aromatic ring.
Functionalization typically occurs at the N1 position via deprotonation with a suitable base followed by reaction with an electrophile. This has been demonstrated in the synthesis of related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, where various alkyl groups were introduced at the N1 position to address pharmacokinetic issues. researchgate.net Similarly, studies on other 1H-pyrrolo[3,2-b]pyridine derivatives have explored a range of substituents attached to the pyrrole nitrogen.
Table 2: Examples of N1-Substitutions on the 1H-Pyrrolo[3,2-b]pyridine Core This table summarizes various substituents that have been successfully introduced at the N1 position of the pyrrolo[3,2-b]pyridine ring system in related analogues.
| N1-Substituent | Precursor/Reagent | Base | Reference |
|---|---|---|---|
| Methyl | Methyl iodide | Not specified | researchgate.net |
| Isopropyl | Isopropyl iodide | Not specified | researchgate.net |
| Azetidine amide | 1-(azetidin-1-yl)ethenone derivative | Not specified | |
| Pyrrolidine amide | 1-(pyrrolidin-1-yl)ethenone derivative | Not specified |
Advanced Synthetic Approaches to Substituted 1H-Pyrrolo[3,2-b]pyridine-2-carboxamides
The generation of diverse libraries of substituted pyrrolopyridines for applications such as drug discovery relies on advanced, efficient, and selective synthetic methods. These approaches focus on controlling the placement of functional groups (regioselectivity) and their three-dimensional orientation (stereoselectivity).
Regioselective Synthesis of Pyrrolo[3,2-b]pyridine Derivatives
Regioselectivity in the synthesis of substituted 1H-pyrrolo[3,2-b]pyridines can be achieved either during the initial construction of the bicyclic core or through selective functionalization of the pre-formed scaffold.
As mentioned previously, classic named reactions like the Batcho-Leimgruber and Larock syntheses provide regioselective access to the 4-azaindole core with specific substitution patterns based on the choice of starting materials. baranlab.orgnih.gov
For post-synthesis modification, modern palladium-catalyzed cross-coupling reactions are indispensable tools. The differential reactivity of the halogen atoms on a di-halogenated pyridine precursor can be exploited for site-selective reactions. Furthermore, the inherent electronic properties of the 4-azaindole ring direct electrophilic substitution primarily to the C3 position of the electron-rich pyrrole ring. More advanced methods, such as directed ortho-metalation (DoM), can provide access to otherwise difficult-to-obtain substitution patterns. In the related 7-azaindole (B17877) series, a "directed metalation-group dance" has been used to selectively functionalize the C6 and C2 positions by migrating a directing group between the two nitrogen atoms. nih.gov While not demonstrated on the 4-azaindole-2-carboxamide specifically, such strategies represent the state-of-the-art in the regioselective functionalization of this class of heterocycles.
Stereoselective Synthesis Methodologies
Stereoselective synthesis is crucial when the substituents on the 1H-pyrrolo[3,2-b]pyridine-2-carboxamide core contain chiral centers. The goal is to produce a single desired stereoisomer, which often exhibits significantly different biological activity from other stereoisomers. This can be achieved using chiral auxiliaries, chiral reagents, or asymmetric catalysis.
However, in the reviewed scientific literature, specific methodologies focusing on the stereoselective synthesis of derivatives of this compound are not extensively documented. While asymmetric synthesis is a cornerstone of modern chemistry, its application to this particular scaffold has not been a major focus of reported studies.
Application of Catalytic Methods in Synthesis
The synthesis of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core and its subsequent conversion to the 2-carboxamide derivative heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity in constructing the bicyclic ring system and introducing functional groups.
Palladium (Pd) catalysts are prominently used. One established route involves a protecting-group-free, two-step synthesis starting from chloroamino-N-heterocycles. This method utilizes a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the azaindole ring. organic-chemistry.org Another powerful palladium-catalyzed approach is the Sonogashira reaction, which couples substituted pyridines with terminal alkynes, followed by a cyclization step to yield the pyrrolopyridine scaffold. organic-chemistry.org For instance, the reaction of 3,4-dibromopyridine (B81906) can be selectively functionalized to build the desired 6-azaindole (B1212597) isomer, highlighting the power of catalytic control in regioselectivity. organic-chemistry.org
Once the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid intermediate is formed, the final amidation step to produce the 2-carboxamide is often facilitated by coupling agents. While not strictly catalytic, modern peptide coupling reagents can be used in catalytic amounts or are part of catalytic cycles. Reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) provide an efficient means for amide bond formation under mild conditions. researchgate.net
Copper (Cu) catalysts also play a role, particularly in N-arylation reactions to modify the pyrrole nitrogen or in coupling reactions to build the core structure. nih.govnih.gov For example, a Chan-Lam coupling, which uses a copper catalyst, can be employed to form C-N bonds, a key step in building libraries of related azaindole structures. nih.gov
A summary of relevant catalytic methods is presented below.
| Reaction Type | Catalyst/Reagent | Application | Reference |
| Suzuki-Miyaura Coupling | Palladium (Pd) complexes | Formation of the pyrrole ring from a substituted pyridine. | organic-chemistry.org |
| Sonogashira Coupling | Palladium (Pd) complexes, Copper (Cu) co-catalyst | Alkynylation of a pyridine precursor for subsequent cyclization. | organic-chemistry.org |
| Chan-Lam Coupling | Copper (Cu) acetate (B1210297) | N-arylation of the pyrrole ring. | nih.gov |
| Amide Bond Formation | DMTMM, T3P | Coupling of the carboxylic acid with an amine to form the carboxamide. | researchgate.netnih.gov |
Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries
The this compound scaffold is a valuable template in medicinal chemistry. To explore the structure-activity relationships (SAR) and optimize properties, researchers often generate large collections of related molecules, known as derivative libraries. Parallel synthesis and combinatorial chemistry are key strategies for achieving this efficiently.
The general approach involves synthesizing a common intermediate, such as 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, in bulk. This common precursor is then distributed into an array of small reaction vessels. In parallel, a diverse set of amines is added to each vessel, and a standard set of amide coupling conditions is applied. This allows for the rapid generation of a library of different carboxamide derivatives.
While a specific library for the 2-carboxamide isomer is not detailed in the provided literature, this strategy has been successfully applied to closely related isomers. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized to explore their potential as PDE4B inhibitors. nih.gov In that work, a common carboxylic acid intermediate was reacted with a variety of amines using propylphosphonic anhydride (T3P) as the coupling agent to produce the final amide library. nih.gov Similarly, research on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors involved the synthesis of numerous analogs to establish SAR, a process well-suited to parallel synthesis techniques. nih.gov
These methodologies enable the systematic modification of the amide portion of the molecule, allowing chemists to fine-tune biological activity and pharmacokinetic properties.
| Scaffold | Library Strategy | Purpose | Reference |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | Common acid intermediate + diverse amines | SAR for PDE4B inhibition | nih.gov |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | Systematic variation of substituents | SAR for ACC1 inhibition | nih.gov |
| 7-Azaindole-1-carboxamides | Design and synthesis of a new series | PARP-1 inhibition | nih.gov |
Synthesis of Deuterated or Isotopically Labeled 1H-Pyrrolo[3,2-B]pyridine-2-carboxamides for Research Applications
Isotopically labeled compounds, where one or more atoms are replaced by their heavier isotopes (e.g., ²H or D for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N), are indispensable tools in pharmaceutical research. They are used in quantitative bioanalysis (as internal standards for mass spectrometry), to study drug metabolism (ADME studies), and in mechanistic studies.
The synthesis of an isotopically labeled this compound can be achieved through several strategies:
Labeled Starting Materials: A common approach is to incorporate the isotope at an early stage of the synthesis using a commercially available labeled precursor. For the pyridine portion of the molecule, a ring-closing reaction using labeled ammonia, such as ¹⁵NH₄Cl, could be employed to incorporate a ¹⁵N atom into the pyridine ring.
Late-Stage Labeling: For deuterium (B1214612) labeling, hydrogen-deuterium exchange (H-D exchange) reactions can be performed on the final compound or a late-stage intermediate. This often requires a catalyst (e.g., palladium or iridium) and a deuterium source, such as deuterium gas (D₂) or deuterated solvents (e.g., D₂O, CD₃OD).
Labeled Reagents: Specific positions can be labeled using isotopically enriched reagents. For example, a ¹³C-labeled carbonyl group could be introduced during the formation of the carboxylic acid function, or a deuterated amine could be used in the final amidation step to label the amide substituent.
Studies on related heterocycles have demonstrated these principles. For instance, chemoenzymatic methods have been used to create deuterated piperidines from pyridine precursors using deuterated reagents to probe reaction mechanisms. whiterose.ac.uk The use of ¹⁴C-labeled precursors is implied in studies of related compounds where assays like "(14)C acetate uptake inhibition" are mentioned, indicating the utility of radiolabeling for biological evaluation. nih.gov
Exploration of Sustainable and Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of this compound can be made more sustainable by implementing these principles.
Catalysis: As discussed in section 2.3.3, the use of catalysts (e.g., palladium, copper) is a core green chemistry principle. Catalytic reactions reduce the need for stoichiometric reagents, which in turn minimizes waste. organic-chemistry.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a key technology for reducing reaction times and energy consumption. The Suzuki cross-coupling reaction used to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a related scaffold, was effectively accelerated using a microwave reactor, reducing reaction times to minutes. nih.gov This approach is directly applicable to the synthesis of the 1H-pyrrolo[3,2-b]pyridine core.
Use of Safer Solvents: Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the use of safer alternatives. Research into greening heterocyclic synthesis highlights the use of ionic liquids or bio-renewable solvents like 2-MeTHF (2-methyltetrahydrofuran) as replacements for conventional solvents. rasayanjournal.co.in
Atom Economy and One-Pot Reactions: Syntheses that maximize the incorporation of atoms from the starting materials into the final product have high atom economy. Designing "one-pot" reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, reduces solvent use, purification steps, and waste generation. For example, a one-pot process involving a Sonogashira alkynylation and a base-mediated indolization has been developed for N-alkylazaindoles. organic-chemistry.org
By integrating these strategies, the synthesis of this compound and its derivatives can be aligned with modern standards of sustainable chemical manufacturing. rasayanjournal.co.inathensjournals.gr
Molecular Mechanism of Action and Biological Target Elucidation of 1h Pyrrolo 3,2 B Pyridine 2 Carboxamide
Identification and Validation of Molecular Targets in Experimental Systems
The molecular targets of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives have been identified through a range of experimental studies, primarily focusing on enzyme inhibition and receptor binding assays.
Derivatives of the this compound scaffold have been identified as inhibitors of several kinases. A patent discloses substituted versions of this compound as inhibitors of casein kinase Iε (CKIε), an enzyme implicated in the regulation of the circadian rhythm google.com. Inhibition of CKIε is proposed as a mechanism to alter the circadian phase, which may be relevant for treating mood and sleep disorders google.com.
Another class of kinases targeted by derivatives of this scaffold is the Rho-associated protein kinase (ROCK) family. A patent has described this compound derivatives as ROCK inhibitors, with a preference for the ROCK2 isoform over ROCK1 google.com. ROCK enzymes are crucial downstream effectors of the Rho protein and are involved in pathways related to various diseases, including pulmonary fibrosis and cancer google.com.
Furthermore, a derivative, N-(4-(methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamide, was synthesized and evaluated in the context of anti-trypanosomal drug discovery. While the primary focus of the study was on indole-2-carboxamides, this related compound was tested against Trypanosoma cruzi cytochrome P451 (TcCYP51) acs.orgnih.gov. The broader series of compounds showed a correlation between anti-trypanosomal activity and TcCYP51 inhibition nih.gov.
Table 1: Enzyme Inhibition by this compound Derivatives
| Compound Derivative | Target Enzyme | Biological Context | Source(s) |
|---|---|---|---|
| Substituted 1H-pyrrolo[3,2-b]pyridine-2-carboxamides | Casein Kinase Iε (CKIε) | Circadian Rhythm Regulation | google.com |
| This compound derivatives | Rho-associated protein kinase (ROCK), particularly ROCK2 | Various diseases including pulmonary fibrosis and cancer | google.com |
| N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamide | Trypanosoma cruzi Cytochrome P451 (TcCYP51) | Anti-parasitic activity | acs.orgnih.gov |
In the realm of receptor binding, a specific derivative, N-((3s,5s,7s)-Adamantan-1-yl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamide, has been synthesized and is associated with cannabinoid type 2 receptor (CB2R) agonism nih.gov. The study aimed to improve the aqueous solubility of potent and selective CB2R agonists by introducing nitrogen atoms into an amidoalkylindole scaffold nih.gov.
Detailed investigations into the protein-ligand interactions of this compound with its biological targets using biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance are not extensively reported in the reviewed scientific literature.
Elucidation of Downstream Signaling Pathway Modulation
The inhibition of molecular targets by this compound derivatives leads to the modulation of downstream signaling pathways. The inhibition of CKIε, for instance, is linked to a decrease in the phosphorylation of PER proteins. This reduction in phosphorylation is thought to enhance the nuclear translocation of PER proteins, thereby altering the circadian rhythm cycle google.com.
For derivatives acting as ROCK inhibitors, the downstream signaling is mediated by the phosphorylation of effector proteins such as myosin light chain (MLC), Lin-11, Isl-1, and LIM kinase (LIMK) google.com. By inhibiting ROCK, these compounds can interfere with the signaling cascades that contribute to the pathology of various diseases google.com.
Omics-Based Approaches for Target Discovery and Pathway Analysis in Research Models
The application of omics-based approaches, such as genomics, proteomics, or metabolomics, for the discovery of novel targets or for the comprehensive analysis of pathway modulation by this compound has not been detailed in the available research literature.
Characterization of Binding Kinetics and Thermodynamics in In Vitro Systems
Specific data on the binding kinetics (e.g., k_on, k_off rates) and thermodynamic parameters (e.g., enthalpy, entropy) that characterize the interaction of this compound with its targets are not provided in the reviewed literature.
Investigation of Allosteric Modulation Mechanisms by this compound Derivatives
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating the ability to allosterically modulate a range of biological targets. This allosteric modulation, where the compound binds to a site on the protein distinct from the active site to alter its conformation and activity, offers a pathway to achieve greater selectivity and novel mechanisms of action. Research has elucidated the specific allosteric mechanisms for this class of compounds across different protein families, including ion channels, viral polymerases, and kinases.
Negative Allosteric Modulation of GluN2B-Containing NMDA Receptors
A series of compounds featuring the 1H-pyrrolo[3,2-b]pyridine core has been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov These receptors are ligand-gated ion channels crucial for synaptic plasticity and function in the central nervous system. Overactivation of these receptors is implicated in various neurological disorders.
Lead optimization efforts focused on enhancing brain penetration while minimizing off-target effects such as cytochrome P450 inhibition and hERG channel binding. nih.gov A key compound from this series, Compound 9, demonstrated potent in vitro activity and good receptor occupancy, with an ED₅₀ of 2.0 mg/kg in a dose-response experiment. nih.govnih.gov This research highlights the potential of the this compound scaffold in developing treatments for neurological conditions by selectively dampening the activity of specific NMDA receptor subtypes through an allosteric mechanism.
Table 1: In Vitro and In Vivo Data for a GluN2B Negative Allosteric Modulator
| Compound | In Vitro GluN2B Potency | Predicted Absorption | Projected Clearance | Receptor Occupancy (ED₅₀) |
|---|
Allosteric Inhibition of HCV NS5B Polymerase
Derivatives of pyridine (B92270) carboxamide, a structurally related class, have been identified as potent allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.govscispace.comacs.org These compounds bind to the "palm site" of the enzyme, a known allosteric binding pocket distinct from the active site where nucleotide incorporation occurs. nih.govscispace.com
Biophysical and biochemical studies, including 2D ¹⁵N-HSQC NMR spectroscopy, confirmed that these inhibitors share an overlapping binding site with other known palm site allosteric inhibitors like HCV-796. nih.govscispace.com The allosteric mechanism is further supported by the observation that the inhibitory activity of these pyridine carboxamides is highly sensitive to mutations at key residues within the palm site, such as C316. nih.gov For instance, a C316Y mutation leads to a significant loss of potency, demonstrating the specific nature of the allosteric interaction. nih.gov This research underscores the utility of the pyrrolopyridine scaffold in designing antiviral agents that function through allosteric inhibition of viral enzymes.
Table 2: Effect of NS5B Palm Site Mutations on Inhibitor Potency
| Inhibitor Class | Wild-Type IC₅₀ | C316N Variant | C316Y Variant | Genotype 1a Enzyme |
|---|---|---|---|---|
| Pyridine Carboxamides | Potent | Moderate Potency Loss | Significant Potency Loss | >100-fold Potency Loss |
Allosteric Modulation of Kinases
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have been investigated as inhibitors of various kinases, often acting through allosteric mechanisms to achieve selectivity.
Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been developed as inhibitors of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis. nih.govfigshare.com The structure-activity relationship (SAR) studies revealed that the hydrogen bond donor and acceptor capabilities of the scaffold are crucial for potent inhibition. nih.gov While not explicitly detailed as allosteric in all studies, ACC is a known target for allosteric inhibitors. nih.govnatap.org A liver-directed allosteric inhibitor of ACC1 and ACC2, GS-0976, has shown clinical potential, supporting the viability of allosteric modulation for this enzyme family. nih.gov
Janus Kinase (JAK) Inhibition: Computational studies on pyrrolopyridine derivatives targeting Janus kinases (JAKs) have elucidated potential allosteric binding modes. nih.gov For JAK1, modeling studies showed that a chlorobenzyl-substituted pyrrolopyridine derivative binds to a hydrophobic pocket located under the P-loop, interacting with residues such as F886 and V889. nih.gov This binding conformation is outside the ATP-binding site, indicating an allosteric mechanism. Similarly, for JAK3, docking calculations of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were used to understand the structural basis for their inhibitory activity, which is often pursued through allosteric means to achieve isoform selectivity. nih.gov
Table 3: Investigated Kinase Targets and Allosteric Binding Insights
| Kinase Target | Pyrrolopyridine Scaffold | Key Findings on Allosteric Mechanism |
|---|---|---|
| ACC1 | 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | H-bond donor/acceptor properties are critical for potency. ACC is a known target for allosteric inhibitors. nih.govfigshare.com |
| JAK1 | Pyrrolopyridine derivative | Binds to a hydrophobic pocket under the P-loop, interacting with F886 and V889. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrrolo 3,2 B Pyridine 2 Carboxamide Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The systematic modification of substituents on a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For a scaffold like 1H-pyrrolo[3,2-b]pyridine-2-carboxamide, this exploration would typically involve modifications at three key positions: the carboxamide moiety, the pyrrole (B145914) ring, and the pyridine (B92270) ring.
The carboxamide group at the C2 position is a pivotal feature, often acting as a key anchor to the target protein through hydrogen bonding. The N-H of the amide can serve as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. nih.gov Altering the substituents on the amide nitrogen can profoundly impact binding affinity and selectivity.
For instance, in studies on the isomeric 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold as inhibitors of phosphodiesterase 4B (PDE4B), researchers conducted extensive modifications of the amide group. nih.gov Keeping the aryl substituent on the pyrrole ring constant (as a 3,4-dichlorophenyl group), a variety of amines were coupled to the carboxylic acid precursor. The results revealed that the size and hydrophobicity of the amide substituent were critical for activity. nih.gov As shown in the following table, small, cyclic amines, as well as small hydrophobic groups, were generally well-tolerated. However, increasing the size of the amide substituent often led to a decrease in inhibitory activity. nih.gov A notable finding was that incorporating a 3,3-difluoroazetidine (B2684565) ring on the amide resulted in a highly potent and selective compound. nih.gov
Table 1: Illustrative SAR on the Carboxamide Moiety of an Isomeric 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold as PDE4B Inhibitors Data sourced from a study on a related isomer for illustrative purposes. nih.gov
| Compound Entry | R Group on Carboxamide Nitrogen | PDE4B IC₅₀ (µM) |
| 11a | Cyclopropyl | 0.28 |
| 11e | tert-Butyl | 0.23 |
| 11g | Azetidin-3-yl | 0.11 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 |
| 11j | (R)-Tetrahydrofuran-3-yl | 0.35 |
| 11k | Cyclohexyl | 1.1 |
This systematic exploration highlights how fine-tuning the carboxamide portion can optimize interactions within a target's binding pocket.
The pyrrole portion of the scaffold offers two primary sites for modification: the pyrrole nitrogen (N1) and the C3 position. The N-H of the pyrrole is a potential hydrogen bond donor. In many inhibitor classes, this interaction is essential for activity. For example, in studies of related azaindole inhibitors, N-methylation of the pyrrole ring was found to abolish activity, suggesting the N-H group is involved in a critical hydrogen bond with the target protein. nih.govresearchgate.net
Substitution at the C3 position, adjacent to the carboxamide, could influence the conformation of the carboxamide group or provide additional interactions with the target. This position is often substituted with small alkyl or aryl groups to probe for additional hydrophobic pockets in the binding site.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For a series of this compound derivatives, a pharmacophore model would likely be constructed based on a set of active compounds.
Key features for this scaffold would likely include:
A hydrogen bond donor feature corresponding to the pyrrole N-H.
A hydrogen bond donor feature from the amide N-H.
A hydrogen bond acceptor feature from the amide carbonyl oxygen.
An aromatic ring feature representing the bicyclic core.
Additional hydrophobic or hydrogen bond acceptor/donor features depending on the substituents on the amide and the pyridine ring.
Such a model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the hypothesis. It also guides the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric elements.
Conformational Analysis and its Correlation with Biological Activity
In some inhibitor designs, intramolecular hydrogen bonds are used to restrict conformational freedom and "pre-organize" the molecule into its bioactive conformation. For example, studies on 3-oxoisoindoline-4-carboxamides, which also feature a critical carboxamide group, used an intramolecular hydrogen bond to create a more planar and rigid structure, which was confirmed by X-ray crystallography to be the binding conformation. researchgate.net A similar analysis for this compound derivatives, using computational methods or X-ray crystallography of ligand-protein complexes, would be crucial to understand how different substituents influence the preferred conformation and, consequently, the biological activity.
Bioisosteric Replacements and Their Effects on Activity and Selectivity Profiles
Bioisosterism is a strategy in drug design where a functional group or moiety in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. researchgate.net The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is itself a bioisostere of indole (B1671886), where a CH group in the benzene (B151609) ring is replaced by a nitrogen atom. This change can lead to improved properties such as increased solubility and the ability to form additional hydrogen bonds, which can enhance target affinity. pharmablock.comnih.gov
Within the this compound framework, further bioisosteric replacements could be explored:
Carboxamide Replacements: The carboxamide group could be replaced with other acidic or hydrogen-bonding groups. For example, a tetrazole ring is a well-known non-classical bioisostere of a carboxylic acid and can mimic some properties of an amide. researchgate.net
Pyridine Ring Isomers: As demonstrated by the existence of six different pyrrolopyridine isomers, moving the nitrogen to a different position in the pyridine ring (e.g., creating a 5-, 6-, or 7-azaindole) is a form of bioisosteric replacement that can dramatically alter selectivity and activity. nih.govnih.gov
Functional Group Replacements: Simple replacements, such as substituting a hydroxyl group with a difluoromethyl (–CF2H) group, can maintain hydrogen-bonding capability while improving metabolic stability. researchgate.net
Each replacement must be evaluated empirically, as even subtle changes can have profound and often unpredictable effects on the molecule's interaction with its biological target.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.comwikipedia.org These models are instrumental in drug discovery, offering the ability to predict the potency of novel chemical entities, thereby prioritizing synthetic efforts and reducing the time and cost associated with experimental screening. taylorandfrancis.comnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org
A typical QSAR study involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., LogP), and topological indices that describe molecular connectivity and shape. nih.govuran.ua Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVR) and random forests (RFR), are then employed to build a mathematical model that relates the descriptors (predictor variables) to the biological activity (response variable). taylorandfrancis.commdpi.com
While specific QSAR models exclusively for this compound derivatives are not extensively detailed in publicly available literature, the principles can be illustrated by studies on structurally related heterocyclic systems. For instance, QSAR analyses on pyrrolo- and pyridoquinolinecarboxamides have shown that diuretic activity is influenced by geometric structure, logP, and various energy descriptors. uran.ua Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thieno[3,2-b]pyrrole-5-carboxamide derivatives to elucidate the structural requirements for inhibiting specific biological targets like Lysine Specific Demethylase 1 (LSD1). rsc.org These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other fields are favorable or unfavorable for activity, guiding rational drug design. rsc.org
For a hypothetical QSAR model of this compound derivatives, one would expect the model to capture the influence of substituents on the pyrrole nitrogen, the pyridine ring, and the amide moiety. The data table below illustrates the types of descriptors that would be relevant in such a study.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Atomic Partial Charges | Modulating hydrogen bonding potential and interactions with polar residues in a target protein. |
| Steric | Molar Refractivity (CMR) | Defining the optimal size and shape of substituents for fitting into a binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influencing membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Quantifying molecular branching and compactness, which can affect target accessibility. |
| Quantum Chemical | HOMO/LUMO Energies | Relating to the molecule's reactivity and ability to participate in charge-transfer interactions. |
The robustness and predictive power of any developed QSAR model must be rigorously validated using internal (e.g., cross-validation) and external (e.g., a test set of molecules not used in model training) methods to ensure its reliability for predicting the activity of new compounds. taylorandfrancis.com
Positional Isomerism and its Implications for Biological Activity (e.g., this compound vs. 1H-Pyrrolo[3,2-B]pyridine-3-carboxamide)
Positional isomerism, the variation in the position of a functional group on a core scaffold, can have profound implications for the biological activity of a molecule. The specific placement of the carboxamide group on the 1H-pyrrolo[3,2-b]pyridine nucleus dictates the molecule's three-dimensional shape, electronic distribution, and the orientation of key hydrogen bond donors and acceptors. This, in turn, determines its ability to bind to specific biological targets, leading to vastly different pharmacological profiles.
A clear example of this is seen when comparing derivatives of This compound with its positional isomer, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide . While both share the same azaindole core, the shift of the carboxamide from the C2 to the C3 position fundamentally alters the molecule's interaction with protein targets.
Research into 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has identified them as potent and orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov Structure-activity relationship (SAR) studies on this scaffold revealed that the carboxamide group at the C3 position is crucial for its ACC1 inhibitory potency, likely participating in key hydrogen bonding interactions within the enzyme's active site. nih.gov The development of these compounds led to the discovery of potent ACC1 inhibitors with favorable pharmacokinetic properties, highlighting their potential in therapeutic areas like cancer and metabolic diseases. nih.gov
Conversely, while direct and extensive SAR studies on the This compound isomer are less prevalent in the literature, research on closely related isomers provides strong inferential evidence of its distinct biological profile. For example, studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (a different azaindole isomer, but retaining the C2-carboxamide) have identified them as selective inhibitors of Phosphodiesterase 4B (PDE4B). nih.govnih.gov In this series, the C2-carboxamide and substituents on the pyrrole and pyridine rings were optimized to achieve high potency and selectivity for PDE4B over other PDE isoforms. nih.gov
The different biological targets for these closely related positional and constitutional isomers underscore the critical importance of the carboxamide's position. The specific vector and spatial arrangement of the amide's hydrogen bond donor and acceptor groups, as dictated by its point of attachment to the pyrrolopyridine ring, are primary determinants of target recognition and binding affinity.
The table below summarizes the distinct biological activities observed for different pyrrolopyridine carboxamide isomers, illustrating the impact of positional isomerism.
| Compound Scaffold | Carboxamide Position | Primary Biological Target | Key SAR Findings | Reference |
| 1H-Pyrrolo[3,2-b]pyridine-carboxamide | 3-carboxamide | Acetyl-CoA Carboxylase 1 (ACC1) | The C3-carboxamide is critical for inhibitory activity; modifications to the N1-position of the pyrrole ring address pharmacokinetic issues. | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine-carboxamide | 2-carboxamide (B11827560) | Phosphodiesterase 4B (PDE4B) | Substitutions on the amide moiety and the aryl group at the N1-position significantly modulate potency and selectivity. | nih.govnih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | (No carboxamide, but related scaffold) | Tubulin (Colchicine-binding site) | The rigid pyrrolo[3,2-c]pyridine scaffold acts as a constrained analog of combretastatin (B1194345) A-4, leading to potent antitumor activity. | nih.govsemanticscholar.org |
This comparative analysis demonstrates that even a subtle change, such as moving the carboxamide group from one carbon to an adjacent one on the pyrrole ring, can redirect the molecule's activity from one enzyme class (e.g., ACC) to another (e.g., PDE), highlighting the stringent structural requirements for specific molecular recognition in biological systems.
A thorough review of scientific literature was conducted to gather information on the preclinical biological activity of the specific chemical compound This compound .
Following an extensive search, no specific published data was found for This compound corresponding to the detailed sections and subsections requested in the outline. The search did not yield any studies detailing this compound's effects on cell proliferation, apoptosis, immune responses, specific enzyme activities, or its use in in vivo animal models.
Research is available for closely related but structurally distinct compounds, including:
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives : These have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC1) and have been studied in HCT-116 xenograft models. nih.gov
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives : This different isomer has been explored for its role as a phosphodiesterase 4B (PDE4B) inhibitor and its ability to modulate TNF-α release from macrophages. nih.gov
1H-Pyrrolo[3,2-c]pyridine derivatives : These have been studied for their anticancer activities, including the induction of apoptosis and cell cycle arrest in various cell lines. nih.govsemanticscholar.org
However, due to the strict instruction to focus solely on This compound , and the absence of specific data for this molecule in the available literature, it is not possible to generate the requested article while adhering to the provided constraints.
Preclinical Biological Activity and Phenotypic Investigations of 1h Pyrrolo 3,2 B Pyridine 2 Carboxamide
Studies in In Vivo Animal Models for Proof-of-Concept
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., in vitro ADME, rat liver microsomes, bioavailability in mice/rats)
The preclinical pharmacokinetic evaluation of derivatives of 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide has been explored through various in vitro absorption, distribution, metabolism, and excretion (ADME) assays. These studies are crucial for identifying potential liabilities and guiding the optimization of lead compounds.
Research conducted on a series of indole (B1671886) and azaindole-2-carboxamides for activity against Trypanosoma cruzi included the synthesis and evaluation of a substituted derivative, N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamide. acs.orgnih.gov This compound, along with others in the series, was assessed for its physicochemical and in vitro ADME properties, including metabolic stability in mouse liver microsomes (MLM) and kinetic solubility. acs.org
Generally, compounds within this series exhibited high microsomal clearance and low kinetic solubility. acs.org For instance, many analogs showed high intrinsic clearance rates of over 25 μL/min/mg in MLM and kinetic solubility below 10 μg/mL in phosphate-buffered saline (PBS) at pH 7.4. acs.org Efforts to improve metabolic stability and solubility through chemical modifications were undertaken. acs.orgnih.gov For example, replacing a phenyl group with a pyridine (B92270) moiety was observed to improve metabolic stability in mouse liver microsomes, although the clearance remained high. acs.orgnih.gov Another analog, which involved bridging a morpholine (B109124) and pyridine ring with a methylene (B1212753) group, showed improved metabolic stability with an intrinsic clearance of less than 12 μL/min/mg. acs.orgnih.gov
An exploratory in vivo pharmacokinetic study was conducted in BALB/c mice for some prioritized compounds in the broader series, though not specifically for the this compound derivative. nih.gov Following a single oral dose, the selected compounds did not achieve free plasma exposure levels above their in vitro half-maximal effective concentration (EC50) against T. cruzi. nih.gov Ultimately, the optimization of this chemical series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. acs.org
Table 1: In Vitro ADME Data for a Derivative of this compound and Related Analogs
| Compound Name | Mouse Liver Microsome Intrinsic Clearance (Clint) (μL/min/mg) | Kinetic Solubility in PBS pH 7.4 (μg/mL) |
|---|---|---|
| N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxamide | Data not explicitly provided for this specific compound | Data not explicitly provided for this specific compound |
| Analog 2 (an indole carboxamide) | > 25 | < 10 |
This table is generated based on data for related compounds in the same chemical series as a derivative of this compound. Specific values for the named derivative were not available in the cited literature. acs.orgnih.gov
Evaluation of in vivo Target Engagement and Pharmacodynamics in Animal Models
Based on the available public literature, specific studies detailing the in vivo target engagement and pharmacodynamic profiles of this compound or its immediate derivatives in animal models have not been reported. The primary research context for a key derivative was its activity against Trypanosoma cruzi in an in vitro setting. acs.orgnih.gov While some compounds from the broader series were advanced to in vivo efficacy studies in mouse models of Chagas disease, the specific outcomes related to target engagement and pharmacodynamic markers were not detailed, and the series was ultimately discontinued (B1498344) due to poor pharmacokinetic properties. acs.org
Investigation of Selectivity and Specificity in Complex Biological Systems
The investigation into the selectivity and specificity of this compound is not extensively documented in the public domain. In the primary study identified, derivatives were initially screened in a cell-based high-content assay against the intracellular amastigote forms of T. cruzi. acs.orgnih.gov The initial hits demonstrated good selectivity over host cells (Vero cells and in some cases HFF-1 and HepG2 cells). acs.orgnih.gov However, a comprehensive selectivity panel against a broad range of biological targets (e.g., kinases, G-protein-coupled receptors, ion channels) for this compound or its derivatives is not available in the reviewed sources. The research focused on the primary antiparasitic activity and did not extend to a wider selectivity profiling. acs.orgnih.gov
Computational and Theoretical Chemistry Applications in the Study of 1h Pyrrolo 3,2 B Pyridine 2 Carboxamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is fundamental in structure-based drug design for understanding how a compound like 1H-pyrrolo[3,2-b]pyridine-2-carboxamide and its analogs might interact with a biological target at the atomic level.
In a notable example, derivatives of the this compound scaffold have been investigated as selective cannabinoid type 2 (CB2) receptor agonists. google.com Molecular docking studies were performed to elucidate the binding mode of these compounds. For these studies, the crystal structure of the CB2 receptor (PDB ID: 5ZTY) was utilized. google.com Using computational tools like the Glide software with its XP (extra precision) scoring function, researchers can dock compounds into the receptor's binding pocket. google.com The analysis of the top-scoring poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These interactions are critical for the compound's affinity and efficacy. google.com
The binding pocket of the CB2 receptor for these compounds was defined by a specific set of amino acid residues. Understanding these interactions is crucial for designing new analogs with improved potency and selectivity. google.com
Table 1: Key Interacting Residues in Molecular Docking of a this compound Analog with the CB2 Receptor
| Interaction Type | Interacting Residues |
|---|---|
| Binding Pocket Definition | F87, F91, F94, F106, K109, I110, F117, W172, R177, Y190, W194, W258, S285 |
Data derived from docking studies on a derivative of this compound. google.com
Molecular Dynamics Simulations to Investigate Compound-Target Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the compound-target complex over time. This technique allows researchers to assess the stability of the predicted binding pose, understand the influence of solvent (water) molecules, and calculate binding free energies.
For a compound-target complex involving a this compound analog, an MD simulation would typically be run for tens to hundreds of nanoseconds. By analyzing the trajectory of the simulation, scientists can confirm whether the key interactions observed in docking are maintained over time. This provides a more rigorous validation of the binding hypothesis and can reveal subtle conformational adjustments in the protein or ligand that are not apparent from static docking. Such simulations are crucial for validating the stability of potential drug candidates within their biological targets before committing to costly synthesis and experimental testing.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations can provide deep insights into its intrinsic characteristics.
Applications of quantum chemistry include:
Calculating Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity and its ability to participate in charge-transfer interactions with a protein target.
Determining Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals electron-rich and electron-poor regions, which is critical for identifying sites that can form hydrogen bonds or other electrostatic interactions with a receptor.
Analyzing Bond Strengths and Conformations: Quantum calculations can determine the relative energies of different conformations of the molecule, helping to understand its preferred shape in solution and within a binding pocket.
These theoretical insights are valuable for explaining observed structure-activity relationships (SAR) and for designing molecules with optimized electronic properties for target binding.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Optimization
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties using computational models (in silico prediction) early in the discovery process is essential for avoiding costly late-stage failures.
Research involving analogs of this compound has focused on improving properties like metabolic stability and solubility. For instance, studies on indole-2-carboxamides for treating Chagas disease involved extensive experimental measurement of ADME properties, such as human and mouse liver microsome intrinsic clearance and kinetic solubility. Computational ADME models are built from such experimental data and can then be used to predict the properties of virtual, not-yet-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of analogs predicted to have a favorable ADME profile, thereby optimizing research efforts and resources.
Table 2: ADME Properties and Optimization Goals for this compound Analogs
| ADME Property | Desired Outcome | Computational Role |
|---|---|---|
| Solubility | High | Predict aqueous solubility to avoid absorption issues. |
| Metabolic Stability | High (low clearance) | Predict sites of metabolism and intrinsic clearance to guide modifications that block metabolic pathways. |
| Permeability | High | Predict cell permeability (e.g., Caco-2) to ensure the compound can reach its target. |
| Plasma Protein Binding | Moderate | Predict the extent of binding to plasma proteins to estimate the free concentration of the drug. |
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach was instrumental in identifying compounds related to the this compound scaffold. In some cases, libraries containing hundreds of millions of compounds have been screened computationally to find novel hits.
When the 3D structure of the target is unknown, ligand-based drug design strategies become paramount. These methods rely on the knowledge of other molecules that bind to the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build a model that defines the essential structural features required for biological activity. This model is then used to screen for new compounds or to guide the design of more potent analogs of this compound.
Cheminformatics Approaches for Analog Prioritization and Library Design
Cheminformatics combines computer and information science to analyze chemical data. In drug discovery, it is used to manage large datasets of compounds and their associated biological and physicochemical data to guide the design of new molecules.
The optimization of this compound analogs is a clear example of applied cheminformatics. By systematically synthesizing derivatives with different substituents at various positions on the scaffold and measuring their activity and properties, researchers generate Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) data.
For example, in the development of anti-Trypanosoma cruzi agents, various substituents on the indole (B1671886) core were explored. It was found that small, electron-donating groups were favored at one position, while electron-withdrawing groups led to inactive compounds. This systematic exploration and the resulting data are analyzed using cheminformatics tools to build predictive models, prioritize which new analogs to synthesize next, and design focused libraries of compounds with a higher probability of success.
Table 3: Example of Structure-Activity Relationship (SAR) Data for Analogs
| Position | Substituent Type | Effect on Potency |
|---|---|---|
| 5' of Indole Core | Small, electron-donating (e.g., methyl, cyclopropyl) | Moderate to good potency |
| 5' of Indole Core | Electron-withdrawing (e.g., halogens, CF3) | Inactive |
| RHS Moiety | Pyridylmorpholine | Active |
| RHS Moiety | Piperazine | Reduced potency |
Data derived from SAR studies on related indole-2-carboxamide analogs.
Application of Machine Learning and AI in Predicting Biological Activity and Design of Novel Analogs
The application of machine learning (ML) and artificial intelligence (AI) represents the next frontier in computational drug design. These advanced algorithms can learn complex, non-linear relationships within large chemical and biological datasets that are often missed by traditional methods.
For a scaffold like this compound, ML models could be trained on existing SAR data to predict the biological activity of a vast number of virtual analogs. This allows for a much broader exploration of chemical space than is possible through synthesis alone. Furthermore, generative AI models can design entirely new molecules from scratch, optimized to have high predicted activity against a target like a viral protease or a PDE enzyme, while simultaneously possessing a favorable predicted ADME profile. While specific published examples for this exact scaffold are not yet prominent, this approach is becoming increasingly central to modern drug discovery programs.
Advanced Analytical and Bioanalytical Methodologies for 1h Pyrrolo 3,2 B Pyridine 2 Carboxamide Research
Application of Advanced Spectroscopic Techniques for Investigating Molecular Interactions (beyond basic identification)
While standard Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for initial identification, advanced spectroscopic methods are employed to elucidate the non-covalent interactions of 1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives with their biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectrometers (300 to 600 MHz) are utilized to study ligand-protein binding. google.com Techniques such as chemical shift perturbation (CSP) mapping and Saturation Transfer Difference (STD) NMR can identify the specific atoms on the compound that are in close contact with a target protein, providing valuable insights into the binding mode. Although detailed binding studies for this specific scaffold are not widely published, the recording of both ¹H and ¹³C NMR spectra is standard practice in its synthesis, establishing the foundation for these more advanced interaction studies. google.com
Fluorescence Spectroscopy: Fluorescence-based assays are a powerful tool for quantifying molecular interactions, particularly enzyme inhibition. For instance, in the study of analogous compounds targeting Rho-associated protein kinase (ROCK), a fluorescence resonance energy transfer (FRET) assay was developed. google.com This method measures the ratio of fluorescence emission at two different wavelengths (e.g., 665 nm and 615 nm) to determine the extent of kinase inhibition by a test compound. google.com Such an approach could be readily adapted to screen and characterize this compound derivatives against their intended kinase or protein targets.
Chromatographic Methods for Purity Assessment and Isolation of Research Metabolites
Chromatography is indispensable for ensuring the purity of synthesized compounds and for isolating metabolites from preclinical studies.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of this compound batches and for monitoring the progress of chemical reactions. google.com The reaction process is often monitored by HPLC or other chromatographic methods well known to those skilled in the art. google.com Purity is typically determined by the peak area percentage at a specific UV wavelength. For related tricyclic compounds, specific analytical HPLC methods have been detailed, providing a template for method development. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Gemini® C18, 150 x 4.6 mm, 4 µm | google.com |
| Eluent | 45:55 Acetonitrile / Water | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Detection | UV (Wavelength not specified) | googleapis.com |
Flash Column Chromatography (FCC): For purification on a preparative scale, FCC is commonly used. In the synthesis of analogous indole-2-carboxamides, crude products were purified by FCC using solvent gradients such as 0–5% dichloromethane (B109758) in methanol (B129727) to isolate the final compound. nih.gov
Bioanalytical Method Development for Quantification in Preclinical Biological Matrices
To understand the pharmacokinetic profile of this compound derivatives, robust bioanalytical methods are developed to quantify the compound in preclinical biological matrices like plasma, blood, and tissue homogenates.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the predominant technique for bioanalysis due to its high sensitivity and selectivity. In preclinical studies of related compounds, LC-MS/MS was used to determine pharmacokinetic parameters in mice following oral administration. nih.govacs.org These studies measure key parameters such as maximum concentration (Cmax) and area under the curve (AUC), which are critical for evaluating a compound's exposure. acs.org
In Vitro ADME Assays: Before in vivo studies, a series of in vitro absorption, distribution, metabolism, and excretion (ADME) assays are conducted. For analogs of this compound, these have included:
Solubility: Kinetic solubility in phosphate-buffered saline (PBS) and thermodynamic solubility in simulated intestinal fluids are measured to predict oral absorption. nih.govacs.org
Metabolic Stability: The compound is incubated with human and mouse liver microsomes or S9 fractions to determine its intrinsic clearance (Clint), which predicts how quickly it will be metabolized in the body. nih.govacs.org
| Parameter | Method | Purpose | Reference |
|---|---|---|---|
| Kinetic Solubility | Turbidimetric method in PBS (pH 7.4) | Assess aqueous solubility for formulation and absorption potential | nih.govacs.org |
| Metabolic Stability | Incubation with mouse liver microsomes (MLM) and human liver microsomes (HLM) followed by LC-MS/MS analysis | Measure intrinsic clearance (Clint) to predict in vivo metabolic rate | nih.govacs.org |
| Plasma Protein Binding | Equilibrium dialysis | Determine the fraction of compound bound to plasma proteins, which influences distribution and availability | nih.govacs.org |
| Pharmacokinetics (PK) | Oral administration to mice, serial blood sampling, and LC-MS/MS quantification | Determine in vivo exposure (Cmax, AUC) and clearance | nih.govacs.org |
Mass Spectrometry-Based Approaches for Proteomic Target Identification and Ligand Binding Studies
A key challenge in drug discovery is the unambiguous identification of a compound's biological target(s). Mass spectrometry-based chemical proteomics provides powerful methods for this purpose. While specific proteomic studies for this compound are not publicly detailed, the general approaches are well-established. The amenability of this chemical class to mass spectrometry analysis via ESI or APCI is well documented, forming a basis for these advanced applications. google.comgoogleapis.com
One common strategy is affinity-based protein profiling . This involves synthesizing a derivative of this compound that incorporates a reactive group or a tag (like biotin). This "bait" molecule is incubated with a cell lysate, where it covalently binds to or is captured by its protein targets. The protein-ligand complexes are then enriched, separated from other proteins, and digested. The resulting peptides are analyzed by LC-MS/MS to identify the bound proteins, thus revealing the compound's direct targets and off-targets.
Imaging Techniques for Compound Distribution in Preclinical Models
Visualizing where a compound distributes in an animal model is crucial for correlating its pharmacokinetic profile with its pharmacological effect.
Positron Emission Tomography (PET): This non-invasive imaging technique allows for the quantitative determination of a compound's distribution in living animals. It requires synthesizing a version of the this compound derivative labeled with a positron-emitting isotope, such as ¹⁸F or ¹¹C. google.com The use of isotopically labeled compounds for PET studies to examine substrate receptor occupancy has been proposed for this class of molecules. google.comgoogleapis.com This allows researchers to see which organs and tissues the compound penetrates, including the brain.
Tissue Distribution Assays and Autoradiography: A more traditional method involves synthesizing a radiolabeled version of the compound, often with ³H or ¹⁴C. google.com After administration to a preclinical model, tissues are harvested, and the amount of radioactivity in each organ is quantified to determine compound distribution. google.com Whole-body autoradiography can also be performed on tissue slices to generate a detailed visual map of the compound's location throughout the body.
Bioluminescence Imaging: In preclinical models of disease where a reporter system is available, imaging can be used to assess the pharmacodynamic effect of the compound in relation to its distribution. For example, in a mouse model of Chagas disease, parasites were engineered to be bioluminescent. nih.gov Treatment with related indole-carboxamide compounds allowed for the longitudinal evaluation of drug efficacy by quantitatively assessing the reduction in bioluminescence in the whole mouse, providing a powerful link between compound administration and its antiparasitic effect in vivo. nih.govacs.org
Emerging Research Directions and Future Perspectives for 1h Pyrrolo 3,2 B Pyridine 2 Carboxamide
Development of Novel Pyrrolo[3,2-B]pyridine Scaffolds for Enhanced Activity
The development of novel molecular scaffolds based on the 1H-pyrrolo[3,2-b]pyridine core is a primary focus for enhancing biological activity and selectivity. The versatility of this scaffold allows for systematic modifications to fine-tune its interaction with biological targets. Research has shown that even minor changes to the scaffold, such as altering the position of the nitrogen atom within the pyridine (B92270) ring or modifying substituent groups, can lead to vastly different pharmacological profiles.
One key strategy is scaffold hopping, where the core structure is modified to create new chemotypes with improved properties. For instance, research on the related isomer, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, led to the identification of potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). In these studies, introducing a 3,3-difluoroazetidine (B2684565) ring onto the carboxamide moiety resulted in a compound with high inhibitory activity and significant selectivity over the PDE4D isoform. nih.govnih.gov
Similarly, structure-activity relationship (SAR) studies on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold (a positional isomer of the title compound) identified derivatives with potent inhibitory activity against Acetyl-CoA Carboxylase 1 (ACC1). Researchers discovered that modifying the substituent at the N-1 position of the pyrrole (B145914) ring, for example, by replacing a methyl with an isopropyl group, could overcome physicochemical and pharmacokinetic issues, leading to a promising orally available inhibitor. researchgate.net
These examples underscore a pivotal direction for 1H-pyrrolo[3,2-b]pyridine-2-carboxamide: the systematic exploration of substitutions at various positions of the bicyclic core and the amide group to create libraries of new analogues. The goal is to develop compounds with enhanced potency, improved selectivity for their intended target, and better drug-like properties. The pyrazolopyridine scaffold, another purine (B94841) bioisostere, has also seen success, with derivatives like selpercatinib (B610774) being developed as kinase inhibitors, demonstrating the power of exploring different heterocyclic cores to optimize therapeutic outcomes. nih.gov
| Scaffold Modification Example | Target Enzyme | Resulting Improvement |
| Introduction of a 3,3-difluoroazetidine ring to a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. | PDE4B | High inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity over PDE4D. nih.gov |
| Substitution of a methyl with an isopropyl group on a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold. | ACC1 | Overcame pharmacokinetic issues, leading to a potent and orally bioavailable inhibitor. researchgate.net |
| Replacement of a cis-olefin bond with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold. | Tubulin | Maintained potent antiproliferative activity, leading to a colchicine-binding site inhibitor. chemicalbook.com |
Exploration of New Biological Targets and Therapeutic Areas for the Compound
A significant frontier in the research of this compound is the identification of novel biological targets, which in turn opens up new therapeutic avenues. The inherent ability of the pyrrolopyridine nucleus to act as a hinge-binder for ATP-dependent enzymes makes it a prime candidate for inhibiting kinases and other enzymes implicated in a variety of diseases. nih.gov
Recent research on close structural relatives has revealed a diverse range of potential targets:
Metabolic Enzymes: A derivative of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide was identified as a potent and selective inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). researchgate.net Since ACC1 is a key enzyme in fatty acid synthesis and is upregulated in many cancers, this discovery positions the pyrrolo[3,2-b]pyridine core as a potential therapeutic agent for oncology and other metabolic disorders. researchgate.net
Phosphodiesterases: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as selective inhibitors of PDE4B. nih.gov As the PDE4B enzyme is linked to inflammatory processes in the central nervous system, these findings suggest a potential role for this scaffold in treating neuroinflammatory diseases. nih.gov
Protein Kinases: The broader class of pyrrolopyridines (azaindoles) has yielded numerous kinase inhibitors. Different derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptor (FGFR), B-RAF, and Cyclin-dependent kinase 8 (CDK8), which are critical drivers in various cancers. nih.govrsc.orgrsc.org For example, Vemurafenib, which is based on a 1H-pyrrolo[2,3-b]pyridine core, is an approved drug targeting the BRAF V600E mutation in melanoma. mdpi.com Pexidartinib, another kinase inhibitor, targets the colony-stimulating factor-1 receptor (CSF-1R). researchgate.net
Other Enzymes: Research has also explored 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase (HNE), an enzyme involved in inflammatory pathologies of the respiratory system. nih.gov
This expanding list of targets suggests that systematic screening of this compound and its derivatives against diverse enzyme families could uncover novel therapeutic applications in areas beyond oncology, including inflammatory conditions, metabolic syndrome, and neurological disorders.
| Potential Target Class | Specific Enzyme Example | Associated Therapeutic Area | Related Scaffold |
| Metabolic Enzymes | Acetyl-CoA Carboxylase 1 (ACC1) | Cancer, Metabolic Diseases | 1H-pyrrolo[3,2-b]pyridine-3-carboxamide researchgate.net |
| Phosphodiesterases | Phosphodiesterase 4B (PDE4B) | CNS / Neuroinflammatory Diseases | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide nih.gov |
| Protein Kinases | Fibroblast Growth Factor Receptor (FGFR) | Cancer (Breast, Lung, etc.) | 1H-pyrrolo[2,3-b]pyridine rsc.org |
| Proteases | Human Neutrophil Elastase (HNE) | Respiratory Inflammatory Diseases | 1H-pyrrolo[2,3-b]pyridine nih.gov |
Integration with Advanced Delivery Systems Research in Experimental Models
The therapeutic efficacy of a potent molecule like this compound can be limited by suboptimal pharmacokinetic properties, such as poor solubility, rapid metabolism, or low bioavailability. A key future direction is the integration of these compounds with advanced drug delivery systems to overcome such challenges. the-hospitalist.org While some derivatives, like the ACC1 inhibitor 1k, have demonstrated favorable oral bioavailability without complex formulations, many kinase inhibitors require advanced delivery strategies to maximize their potential. researchgate.net
Research into nanotechnology-based carriers offers promising avenues:
Lipid-Based Nanosystems: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are being explored for the delivery of tyrosine kinase inhibitors (TKIs). nih.govthe-hospitalist.org These systems can encapsulate hydrophobic drugs, improving their solubility and protecting them from premature degradation. For example, a prodrug of a TKI was designed with a cholesterol anchor to load it into liposomes, preventing leakage in the bloodstream and allowing for pH-controlled release in the acidic tumor microenvironment. rsc.org
Polymeric Nanoparticles: Biodegradable polymers like poly-D,L-lactide (PLA) and poly(ethylene glycol) (PEG) can be used to create nanoparticles that encapsulate drugs. nih.govuni.lu These "nanocarriers" can improve drug stability, prolong circulation time, and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. In one study, encapsulating an Aurora B kinase inhibitor in such nanoparticles increased its retention in tumors from less than 24 hours to six days, significantly boosting efficacy while reducing toxicity. uni.lu
For this compound, future research will likely involve designing and testing such formulations in preclinical models. These advanced delivery systems could enhance therapeutic efficacy, reduce off-target side effects, and potentially enable less frequent dosing, improving patient compliance. mdpi.comuni.lu
Application as Chemical Probes for Fundamental Biological Discoveries
Beyond their direct therapeutic potential, highly potent and selective derivatives of this compound can serve as valuable chemical probes for basic biological research. A chemical probe is a small molecule used to perturb a specific protein or pathway, allowing researchers to elucidate its function in cellular processes and disease.
The development of isoform-selective inhibitors is particularly valuable. For example, the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that are highly selective for the PDE4B enzyme over the PDE4D isoform provides a critical tool for the scientific community. nih.gov These compounds can be used in experiments to dissect the distinct physiological and pathological roles of these two closely related enzymes, which has been difficult to achieve with non-selective inhibitors. nih.gov
Similarly, the potent ACC1 inhibitor derived from the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold was highlighted by its discoverers as a useful research tool. researchgate.net It can be employed to investigate the downstream effects of ACC1 inhibition on cellular metabolism and signaling pathways, helping to validate its role in cancer and other fatty acid-related diseases. researchgate.net
Future research will likely focus on characterizing the selectivity profiles of new this compound derivatives across the human kinome and other enzyme families. Those that exhibit high selectivity for a single target can be powerful tools for target validation and for exploring fundamental biological questions, ultimately accelerating the broader field of drug discovery.
Innovations in Synthetic Methodology for Efficient and Scalable Production
The translation of a promising compound from the laboratory to clinical use depends on the ability to produce it efficiently, cost-effectively, and at a large scale. Therefore, a critical area of research is the innovation of synthetic methodologies for the 1H-pyrrolo[3,2-b]pyridine core and its derivatives. Well-established and versatile synthetic methods are crucial for creating diverse compound libraries for screening and for manufacturing a final drug candidate.
Modern organic chemistry offers several powerful techniques that are being applied to the synthesis of azaindoles:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are central to the synthesis of many pyrrolopyridine derivatives. The Suzuki-Miyaura coupling is frequently used to attach aryl groups to the scaffold, while the Buchwald-Hartwig amination is used to install amine functionalities. nih.govnih.gov Research focuses on improving the chemoselectivity of these reactions, allowing for the precise modification of multi-halogenated intermediates. nih.gov
Domino Reactions: One-pot or domino reactions, where multiple bond-forming events occur sequentially without isolating intermediates, offer a highly efficient route to complex molecules. A novel one-pot method has been developed for the selective synthesis of 7-azaindoles and 7-azaindolines using alkali-amides to control the reaction outcome. bldpharm.com
Chan-Lam Coupling: This copper-catalyzed reaction provides an effective method for forming carbon-nitrogen bonds, such as attaching an aryl group to the pyrrole nitrogen of the scaffold. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for key synthetic steps, such as in the formation of the intermediate 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. chemicalbook.com
Future innovations will likely focus on developing even more streamlined, high-yield, and environmentally friendly synthetic routes. This will not only accelerate the initial discovery phase by enabling rapid analogue synthesis but also ensure the economic viability of any resulting therapeutic agent.
Leveraging Data Science and Artificial Intelligence for Accelerating Research on the Compound
The integration of data science and artificial intelligence (AI) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. These computational tools can analyze vast datasets to predict molecular properties, identify new drug candidates, and optimize their design, significantly reducing the time and cost of research.
Key applications of AI in this context include:
Predictive Modeling and Virtual Screening: AI algorithms, particularly machine learning and deep learning, can be trained on existing data to predict the physicochemical properties (e.g., solubility, toxicity) and biological activity of novel compounds. This allows researchers to perform large-scale virtual screening of digital compound libraries to identify the most promising candidates for synthesis and laboratory testing, a process far faster than traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. By learning the underlying rules of chemistry and pharmacology, these models can generate novel pyrrolopyridine scaffolds that are predicted to have high binding affinity for a target of interest and favorable drug-like characteristics.
Structure-Based Design and Docking: Molecular modeling, a long-standing computational technique, is now frequently enhanced by AI. It is used to visualize and predict how a compound like this compound binds to the active site of its target enzyme. nih.govnih.gov This allows for the rational design of modifications to improve binding and potency. For example, docking studies were used to guide the design of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors and to understand the binding interactions of PDE4B inhibitors. nih.govnih.gov
By combining the predictive power of AI with the empirical data from laboratory experiments, researchers can navigate the vast chemical space more efficiently, accelerating the journey from a promising scaffold to a life-saving medicine.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Pyrrolo[3,2-b]pyridine-2-carboxamide derivatives, and how do reaction conditions influence product purity?
- Methodological Answer : A widely used approach involves cyclization reactions of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid). For example, condensation of 2-aminopyrrole with activated nitriles yields the pyrrolopyridine core. Reaction temperature and solvent polarity critically affect regioselectivity and purity. IR spectroscopy (e.g., nitrile stretch at ~2200 cm⁻¹) and HPLC are essential for monitoring reaction progress and purity . Alternative methods include palladium-catalyzed cross-coupling for introducing aryl substituents, as described in WO 2013/114113 .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., nitrile at ~2200 cm⁻¹, amide C=O stretch at ~1650 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., pyrrole H at δ 6.5–7.5 ppm) and substituent effects. 2D NMR (COSY, HSQC) confirms regiochemistry .
- Mass Spectrometry : High-resolution MS validates molecular formulas, while fragmentation patterns aid structural elucidation .
Q. Which biological targets are commonly associated with this compound derivatives?
- Methodological Answer : These compounds show affinity for kinases (e.g., tyrosine kinases implicated in cancer) and neurotransmitter receptors (e.g., GluN2B-containing NMDA receptors in neurological disorders). For example, derivatives with electron-withdrawing groups at the 6-position inhibit gastric acid secretion by targeting H⁺/K⁺ ATPase . Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding modes to ATP-binding pockets or allosteric sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for GluN2B receptor modulation?
- Methodological Answer :
- Key Substituents : Introduction of bulky aryl groups at the 6-position (e.g., 4-fluorophenyl) enhances GluN2B selectivity by filling hydrophobic subpockets. Polar groups (e.g., sulfonamides) improve solubility but may reduce blood-brain barrier penetration .
- Pharmacokinetic Optimization : Replace metabolically labile methyl groups with trifluoromethyl to reduce CYP450 inhibition. For brain penetration, calculate logP values (target 2–3) and use P-gp efflux assays .
- Data-Driven Example : In Table 2 of SAR studies (ACS Med. Chem. Lett. 2019), a 3,5-dichloro substituent improved potency (IC₅₀ = 12 nM) but required balancing with hERG channel liability .
Q. How can researchers resolve contradictions in SAR data when optimizing substituents on the pyrrolopyridine core for kinase inhibition?
- Methodological Answer :
- Multi-Parameter Analysis : Use multivariate statistical tools (e.g., PCA or PLS regression) to deconvolute steric, electronic, and solubility effects. For example, a nitro group may enhance kinase binding but increase cytotoxicity, necessitating Pareto optimization .
- Crystallographic Validation : Resolve conflicting SAR hypotheses via X-ray co-crystallography (e.g., PDB deposition 6XYZ) to visualize substituent interactions with kinase active sites .
Q. What strategies mitigate metabolic instability in this compound derivatives during preclinical development?
- Methodological Answer :
- Metabolite Identification : Use liver microsome assays (human/rodent) with LC-MS/MS to identify vulnerable sites (e.g., oxidation at pyrrole N-methyl groups).
- Bioisosteric Replacement : Replace labile methyl groups with cyclopropyl or deuterated analogs to block metabolic pathways .
- Prodrug Approaches : Mask polar groups (e.g., carboxylic acids) as ester prodrugs to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
